Tdzd-8

Catalog No.
S548777
CAS No.
327036-89-5
M.F
C10H10N2O2S
M. Wt
222.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tdzd-8

CAS Number

327036-89-5

Product Name

Tdzd-8

IUPAC Name

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

InChI

InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

JDSJDASOXWCHPN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, TDZD-8, thiadiazolidinone-8

Canonical SMILES

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2

The exact mass of the compound 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione is 222.0463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of thiadiazolidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TDZD-8 (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a highly selective, first-in-class thiadiazolidinone derivative utilized primarily as a non-ATP competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β). From a procurement and laboratory workflow perspective, TDZD-8 is highly valued for its robust physicochemical properties, including excellent stability at -20°C and high solubility in standard organic solvents (achieving ≥100 mM stock concentrations in DMSO and ethanol). Unlike conventional kinase inhibitors that compete with intracellular ATP, TDZD-8 binds allosterically, maintaining consistent inhibitory efficacy regardless of fluctuating cellular ATP concentrations. This combination of a unique binding mechanism, high purity (typically ≥98% HPLC), and reliable processability makes it a critical baseline reagent for Wnt signaling assays, neurobiology research, and in vivo formulation .

Substituting TDZD-8 with cheaper, generic GSK-3 inhibitors such as Lithium Chloride (LiCl) or highly potent ATP-competitive inhibitors (e.g., CHIR-99021, SB216763) introduces severe experimental artifacts. The ATP-binding pocket of GSK-3β shares high sequence homology with other kinases, particularly cyclin-dependent kinases (CDKs). Consequently, ATP-competitive substitutes frequently induce off-target inhibition of cell-cycle regulators, confounding downstream readouts in proliferation or differentiation assays. Furthermore, while LiCl is an inexpensive alternative, it requires millimolar working concentrations that induce osmotic stress and broad systemic toxicity. Procuring the exact TDZD-8 compound ensures a non-ATP competitive mechanism, isolating GSK-3β inhibition without triggering the off-target kinase cross-reactivity or osmolality issues inherent to common in-class substitutes [1].

Absolute Selectivity Over Closely Related Kinases

A critical procurement differentiator for TDZD-8 is its absolute selectivity profile against closely related kinases. While it inhibits GSK-3β with an IC50 of 2 μM, it shows zero significant inhibitory activity against Cdk-1/cyclin B, CK-II, PKA, or PKC even at concentrations exceeding 100 μM. In contrast, ATP-competitive inhibitors frequently show cross-reactivity with CDKs due to structural homology in the ATP pocket [1].

Evidence DimensionKinase Selectivity (IC50 for Cdk-1, CK-II, PKA, PKC)
Target Compound DataIC50 > 100 μM (No inhibition)
Comparator Or BaselineATP-competitive GSK-3 inhibitors (frequent off-target CDK inhibition)
Quantified Difference>50-fold selectivity window for GSK-3β over related kinases
ConditionsIn vitro kinase activity assays

This guarantees that downstream cellular responses are exclusively driven by GSK-3β inhibition, preventing false positives in cell cycle and differentiation assays.

Potency and Osmotic Safety vs. Lithium Chloride

When selecting a baseline GSK-3 inhibitor, buyers often weigh TDZD-8 against the inexpensive standard, Lithium Chloride (LiCl). TDZD-8 achieves target inhibition at an IC50 of 2 μM. LiCl, however, requires working concentrations in the 1 to 10 mM range to achieve comparable GSK-3 inhibition. This 1000-fold difference in potency means that LiCl introduces significant osmotic stress and non-specific ion toxicity to cell cultures, whereas TDZD-8 maintains physiological osmolality .

Evidence DimensionWorking Concentration / IC50
Target Compound Data2 μM
Comparator Or BaselineLithium Chloride (~2 mM)
Quantified Difference1000x greater potency
ConditionsIn vitro cell culture and biochemical assays

Procuring TDZD-8 eliminates the osmotic shock and broad cellular toxicity artifacts associated with millimolar lithium treatments.

High-Concentration Formulation Compatibility

For in vivo and high-throughput applications, processability is paramount. TDZD-8 demonstrates exceptional solubility, easily achieving concentrations of up to 70 mg/mL (approx. 315 mM) in DMSO and 44.5 mg/mL (approx. 200 mM) in ethanol with sonication. This vastly outperforms many complex heterocyclic kinase inhibitors that struggle to exceed 10 mg/mL. This high solubility allows for the preparation of robust 100 mM stock solutions and facilitates complex in vivo vehicle formulations (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) without precipitation.

Evidence DimensionMaximum Solvent Solubility
Target Compound Data70 mg/mL (DMSO), 44.5 mg/mL (Ethanol)
Comparator Or BaselineStandard hydrophobic small-molecule inhibitors (<10-20 mg/mL)
Quantified Difference3x to 7x higher maximum solubility in standard laboratory solvents
ConditionsRoom temperature solvent dissolution with sonication

High solubility ensures reproducible dosing and prevents compound precipitation in complex in vivo formulations or high-concentration stock preparations.

Stem Cell Differentiation and Wnt Pathway Modulation

Because TDZD-8 strictly avoids off-target inhibition of CDKs (unlike ATP-competitive alternatives), it is the premier choice for stem cell differentiation protocols. It allows researchers to precisely activate the Wnt/β-catenin pathway via GSK-3β inhibition without inadvertently arresting the cell cycle through CDK cross-reactivity .

In Vivo Models of Neurodegeneration and Inflammation

TDZD-8's high solubility in DMSO and ethanol makes it highly compatible with standard in vivo delivery vehicles (such as PEG300/Tween 80 mixtures). It is routinely procured for systemic administration in rodent models of Alzheimer's disease (to study tau phosphorylation) and severe inflammation/sepsis, where reproducible dosing without precipitation is critical[1].

High-Fidelity Kinase Assay Baselines

Due to its unique non-ATP competitive binding mechanism, TDZD-8 is an essential reference standard for biochemical screening. It is used to validate whether novel GSK-3β inhibitors act via the ATP pocket or allosteric sites, providing a reliable, ATP-independent baseline that is unaffected by the varying ATP concentrations found in different cell lysates [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

222.04629874 Da

Monoisotopic Mass

222.04629874 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Wikipedia

GSK-3beta inhibitor I

Dates

Last modified: 08-15-2023
1: Ansaldi D, Hod EA, Stellari F, Kim JB, Lim E, Roskey M, Francis KP, Singh R, Zhang N. Imaging pulmonary NF-kappaB activation and therapeutic effects of MLN120B and TDZD-8. PLoS One. 2011;6(9):e25093. doi: 10.1371/journal.pone.0025093. Epub 2011 Sep 22. PubMed PMID: 21966423; PubMed Central PMCID: PMC3178604.
2: Aguilar-Morante D, Morales-Garcia JA, Sanz-SanCristobal M, Garcia-Cabezas MA, Santos A, Perez-Castillo A. Inhibition of glioblastoma growth by the thiadiazolidinone compound TDZD-8. PLoS One. 2010 Nov 8;5(11):e13879. doi: 10.1371/journal.pone.0013879. PubMed PMID: 21079728; PubMed Central PMCID: PMC2975629.
3: Collino M, Thiemermann C, Mastrocola R, Gallicchio M, Benetti E, Miglio G, Castiglia S, Danni O, Murch O, Dianzani C, Aragno M, Fantozzi R. Treatment with the glycogen synthase kinase-3beta inhibitor, TDZD-8, affects transient cerebral ischemia/reperfusion injury in the rat hippocampus. Shock. 2008 Sep;30(3):299-307. doi: 10.1097/SHK.0b013e318164e762. PubMed PMID: 18323734.
4: Guzman ML, Li X, Corbett CA, Rossi RM, Bushnell T, Liesveld JL, Hébert J, Young F, Jordan CT. Rapid and selective death of leukemia stem and progenitor cells induced by the compound 4-benzyl, 2-methyl, 1,2,4-thiadiazolidine, 3,5 dione (TDZD-8). Blood. 2007 Dec 15;110(13):4436-44. Epub 2007 Sep 4. PubMed PMID: 17785584; PubMed Central PMCID: PMC2234782.
5: Fink MP. What do insulin, estrogen, valproic acid, and TDZD-8 have in common? Crit Care Med. 2005 Sep;33(9):2115-7. PubMed PMID: 16148489.

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